methoxysilane CAS No. 183137-64-6](/img/structure/B12549350.png)
Bis[(butan-2-yl)oxy](butyl)methoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(butan-2-yl)oxymethoxysilane is a chemical compound with the molecular formula C13H30O3Si. It is a silane compound that contains silicon, oxygen, and carbon atoms. This compound is known for its unique structure, which includes butan-2-yl and butyl groups attached to a methoxysilane core .
Vorbereitungsmethoden
The synthesis of Bis(butan-2-yl)oxymethoxysilane typically involves the reaction of butan-2-ol and butyl alcohol with methoxysilane. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Bis(butan-2-yl)oxymethoxysilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can participate in substitution reactions where the butan-2-yl or butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bis(butan-2-yl)oxymethoxysilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biological molecules for research purposes.
Wirkmechanismus
The mechanism by which Bis(butan-2-yl)oxymethoxysilane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis(butan-2-yl)oxymethoxysilane include:
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom.
Tetramethoxysilane: Contains four methoxy groups attached to a silicon atom.
Bis(trimethylsilyl)ether: Contains two trimethylsilyl groups attached to an oxygen atom. Compared to these compounds, Bis(butan-2-yl)oxymethoxysilane is unique due to the presence of butan-2-yl and butyl groups, which provide distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
183137-64-6 |
|---|---|
Molekularformel |
C13H30O3Si |
Molekulargewicht |
262.46 g/mol |
IUPAC-Name |
di(butan-2-yloxy)-butyl-methoxysilane |
InChI |
InChI=1S/C13H30O3Si/c1-7-10-11-17(14-6,15-12(4)8-2)16-13(5)9-3/h12-13H,7-11H2,1-6H3 |
InChI-Schlüssel |
PUSFYXXKGGRDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](OC)(OC(C)CC)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





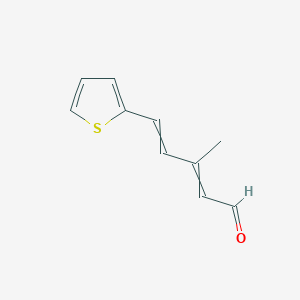
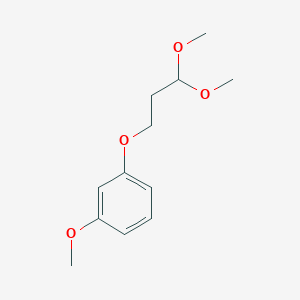
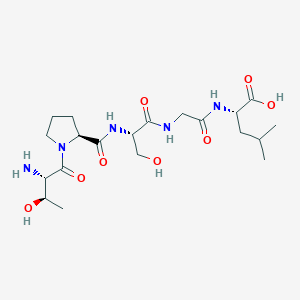
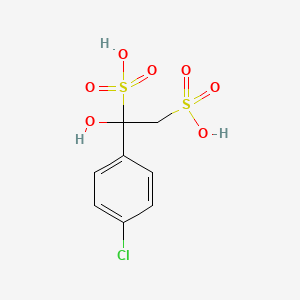

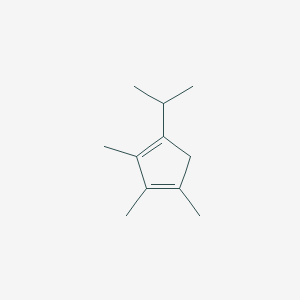

![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)

![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
